methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate
Description
This compound features a pyran ring substituted at position 3 with an acetyl group, at position 5 with a 4-methylbenzoylamino moiety, and at position 6 with an oxo group. An ethenylamino linker bridges the pyran core to a methyl 4-aminobenzoate ester.
Properties
IUPAC Name |
methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-15-4-6-17(7-5-15)23(29)27-21-14-20(16(2)28)22(33-25(21)31)12-13-26-19-10-8-18(9-11-19)24(30)32-3/h4-14,26H,1-3H3,(H,27,29)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQSFGEAIEXDI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C=CNC3=CC=C(C=C3)C(=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)/C=C/NC3=CC=C(C=C3)C(=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate is an organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 446.46 g/mol. Its structure includes various functional groups such as esters and amines, which may play a crucial role in its biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinoma cells. For example, similar compounds have demonstrated IC50 values as low as 3.57 µM against HepG2 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 3.57 | |
| Adriamycin | HepG2 | 4.50 | |
| Efrapeptin C | MCF-7 | 27 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial and fungal strains. In studies involving Staphylococcus aureus, Escherichia coli, and Candida albicans, it was noted that related compounds exhibited significant antibacterial activity comparable to standard antibiotics such as ampicillin. For instance, certain derivatives demonstrated inhibition rates of up to 91% against E. coli and S. aureus .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Methyl derivative of anthranilic acid | E. coli | 91.3 | |
| Methyl derivative of anthranilic acid | S. aureus | 90.5 | |
| Clotrimazole | Candida albicans | 100 |
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds with similar structures have shown radical scavenging activities in assays such as DPPH and ABTS, indicating their ability to neutralize free radicals effectively. For example, certain organodiselenide compounds exhibited up to 96% radical scavenging activity compared to vitamin C .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors within the body, potentially influencing pathways related to cancer cell proliferation and microbial resistance.
Case Studies
- Anticancer Studies : A study on methyl derivatives indicated their potential for selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window that warrants further exploration.
- Antimicrobial Efficacy : Research comparing the efficacy of various methyl derivatives against pathogenic strains demonstrated significant promise for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyran-Based Analogues
Ethyl 6-Amino-5-Cyano-2,4-Bis(4-Methylphenyl)-4H-Pyran-3-Carboxylate (C₂₃H₂₂N₂O₃)
- Core Structure: 4H-pyran ring with amino (C6), cyano (C5), and bis(4-methylphenyl) (C2, C4) substituents.
- Ester Group : Ethyl ester at position 3 (vs. methyl benzoate in the target compound).
- Synthesis: One-pot reaction of 4-methylbenzaldehyde, malononitrile, and ethyl 3-oxo-3-p-tolyl propanoate under basic conditions .
- Key Differences: Lack of ethenylamino linker and 4-methylbenzoylamino group; presence of cyano and bis-aromatic substituents.
Ethyl 6-Amino-5-Cyano-2-Methyl-4-(4-Phenylphenyl)-4H-Pyran-3-Carboxylate
- Core Structure: Similar 4H-pyran core but substituted with biphenyl (C4), methyl (C2), amino (C6), and cyano (C5) groups.
- Ester Group : Ethyl ester (vs. methyl benzoate).
- Key Differences: Biphenyl substituent introduces greater hydrophobicity; absence of acetyl and 4-methylbenzoylamino groups .
Heterocyclic Analogues with Divergent Cores
Methyl 4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate
- Core Structure : Pyrimidine ring with 4-chlorophenyl (C5), ethyl (C6), and sulfanyl acetamido substituents.
- Ester Group : Methyl benzoate (shared with the target compound).
- Key Differences : Pyrimidine core instead of pyran; sulfanyl and chlorophenyl groups suggest divergent reactivity and solubility .
Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxoacetate
- Core Structure : Pyrrolizine ring fused with 4-methylbenzoyl (C6) and phenyl (C7) groups.
- Ester Group : Ethyl oxoacetate (vs. methyl benzoate).
- Synthesis: Derived from pyrrolizine and ethyl oxalyl monochloride, highlighting a stepwise approach .
Comparative Analysis Table
Research Implications and Gaps
- Structural Diversity: The target compound’s unique combination of pyran, acetyl, and 4-methylbenzoylamino groups distinguishes it from analogues, which prioritize cyano, amino, or chlorophenyl substituents.
- Synthetic Challenges: Pyran-based compounds often employ one-pot syntheses, but the target’s ethenylamino linker may require specialized coupling methods.
- Biological Potential: While 4-methylbenzoyl and pyran motifs are associated with anti-inflammatory or anticancer activity , further studies are needed to validate the target’s efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
